Product packaging for Methyl 3-methyl-5-phenylpent-2-enoate(Cat. No.:CAS No. 61439-80-3)

Methyl 3-methyl-5-phenylpent-2-enoate

Cat. No.: B3147065
CAS No.: 61439-80-3
M. Wt: 204.26 g/mol
InChI Key: COLHOBDBQPCZGQ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-phenylpent-2-enoate (CAS 61439-80-3) is a chemical ester with the molecular formula C13H16O2 and a molecular weight of 204.27 g/mol . This compound is characterized by an α,β-unsaturated ester structure, which makes it a versatile intermediate in organic synthesis and scientific research. It is typically supplied as a liquid and should be stored at room temperature . Its primary research value lies in its role as a key precursor in complex molecule assembly. For instance, structurally similar ethyl esters have been utilized in nickel-catalyzed three-component cycloadditions with alkynes and aldehydes to construct cyclopentenones, which are privileged structures in medicinal and fragrance chemistry . Furthermore, its close structural analog, 3-methyl-5-phenylpent-2-en-1-ol, is a direct intermediate in the asymmetric synthesis of high-value fragrance compounds such as Phenoxanol® and Citralis® . This highlights the potential of this compound as a starting point in fragrance research and development, where it can undergo transformations like reduction to the corresponding alcohol or serve in the synthesis of more complex scent molecules. The compound's mechanism of action in these processes is based on the reactivity of its conjugated system, participating in cycloadditions and serving as an electrophile in catalytic transformations . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O2 B3147065 Methyl 3-methyl-5-phenylpent-2-enoate CAS No. 61439-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methyl-5-phenylpent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-11(10-13(14)15-2)8-9-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLHOBDBQPCZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50706267
Record name Methyl 3-methyl-5-phenylpent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61439-80-3
Record name Methyl 3-methyl-5-phenylpent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3 Methyl 5 Phenylpent 2 Enoate and Analogues

Olefination Reactions for α,β-Unsaturated Ester Formation

Olefination reactions represent a cornerstone for the formation of carbon-carbon double bonds. For the synthesis of α,β-unsaturated esters, these methods typically involve the reaction of a carbonyl compound with a stabilized carbanion or a related nucleophile. The choice of methodology is often dictated by the desired stereochemistry of the alkene product and the complexity of the starting materials.

Wittig-Type Protocols

Wittig-type reactions are a class of chemical reactions that convert aldehydes or ketones into alkenes. These protocols are distinguished by the use of phosphorus-stabilized carbanions.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction for synthesizing alkenes. wikipedia.org It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org A significant advantage of the HWE reaction over the traditional Wittig reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed, simplifying product purification. wikipedia.orgalfa-chemistry.com Furthermore, the phosphonate carbanions used are generally more nucleophilic than the corresponding phosphorus ylides, allowing them to react efficiently even with less reactive ketones. orgsyn.org

The HWE reaction is particularly noted for its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene as the major product. wikipedia.orgorganic-chemistry.org This selectivity arises from the stereochemical course of the reaction, where steric factors favor an antiperiplanar approach of the reactants, leading to the formation of the (E)-isomer after elimination. organic-chemistry.org However, the stereochemical outcome can be influenced by several factors, including the structure of the reactants and the reaction conditions. wikipedia.org For instance, modifications such as the Still-Gennari or Ando modifications can be employed to favor the formation of (Z)-alkenes. orgsyn.org A specific synthesis of Ethyl (Z)-3-methyl-5-phenyl-2-pentenoate, an analogue of the target compound, has been reported with a 23% yield. mdpi.com

Table 1: HWE Synthesis of Ethyl (Z)-3-methyl-5-phenyl-2-pentenoate
Reactant 1Reactant 2ProductYieldReference
Phosphonate Ylide (specifics not detailed)3-Phenylpropanal (B7769412)Ethyl (Z)-3-methyl-5-phenyl-2-pentenoate23% mdpi.com

The Peterson olefination is another key method for alkene synthesis, utilizing α-silyl carbanions which react with aldehydes or ketones. wikipedia.orgorganic-chemistry.org A primary feature of this reaction is the formation of a β-hydroxysilane intermediate. wikipedia.orgorganic-chemistry.org This intermediate can often be isolated, allowing for a controlled, stereoselective elimination to form either the (E)- or (Z)-alkene. wikipedia.orgorganic-chemistry.org

The stereochemical outcome is determined by the conditions used for the elimination step. wikipedia.org Treatment of the β-hydroxysilane intermediate with an acid promotes an anti-elimination pathway, while treatment with a base results in a syn-elimination. organic-chemistry.org This dual pathway provides a powerful tool for controlling the geometry of the resulting double bond, as the two diastereomeric β-hydroxysilanes can be separated and subjected to different elimination conditions to produce alkenes with the desired stereochemistry. wikipedia.orgorganic-chemistry.org When the α-silyl carbanion is stabilized by electron-withdrawing groups, such as in α-silyl esters, the β-hydroxysilane intermediate is often unstable and eliminates in-situ to directly yield the alkene. wikipedia.orgacs.org

Table 2: Stereochemical Control in Peterson Olefination
IntermediateReagentElimination PathwayAlkene Isomer
β-HydroxysilaneAcid (e.g., H₂SO₄)Anti-elimination(E)-alkene
Base (e.g., KH)Syn-elimination(Z)-alkene

The classic Wittig reaction employs a phosphorus ylide, also known as a phosphorane, which is a neutral molecule containing adjacent positive and negative charges. wikipedia.orglibretexts.org These reagents are typically prepared by reacting triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base. libretexts.org The resulting ylide reacts with an aldehyde or ketone through a [2+2] cycloaddition to form a key intermediate called an oxaphosphetane. wikipedia.org This intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide. wikipedia.org

The Wittig reaction is highly versatile and tolerates a range of functional groups, including esters, amides, and ethers, though it is not compatible with acidic groups like alcohols or carboxylic acids. wikipedia.orgvanderbilt.edu The stereochemistry of the alkene product depends on the nature of the ylide. Unstabilized ylides generally lead to (Z)-alkenes, whereas stabilized ylides (those with an electron-withdrawing group on the carbanionic carbon) tend to produce (E)-alkenes. For the synthesis of α,β-unsaturated esters, a stabilized ylide is required.

Table 3: General Scheme of the Wittig Reaction
Reactant 1 (Carbonyl)Reactant 2 (Phosphorane)Product 1 (Alkene)Product 2 (Byproduct)
Aldehyde or KetonePhosphorus YlideAlkeneTriphenylphosphine oxide

Knoevenagel Condensation for α,β-Unsaturated Carbonyl Compounds

The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction, which transforms an aldehyde or ketone and an active methylene (B1212753) compound into an α,β-unsaturated product. wikipedia.org This reaction is a modification of the aldol (B89426) condensation. wikipedia.org The "active methylene" component must have two electron-withdrawing groups (Z), such as in malonic esters or ethyl acetoacetate, which make the α-hydrogens acidic enough to be removed by a weak base. wikipedia.org

The reaction is typically catalyzed by a weakly basic amine, such as piperidine. wikipedia.orgjk-sci.com The base deprotonates the active methylene compound to generate a resonance-stabilized enolate. jk-sci.comjove.com This enolate then attacks the carbonyl carbon of the aldehyde or ketone. jove.com The resulting addition product subsequently undergoes dehydration, often facilitated by the catalyst, to yield the final α,β-unsaturated compound. wikipedia.org When one of the activating groups is a carboxylic acid, the condensation can be followed by decarboxylation, a variant known as the Doebner modification. wikipedia.orgorganic-chemistry.org

Table 4: Components of the Knoevenagel Condensation
Carbonyl ComponentActive Methylene ComponentCatalystProduct Type
Aldehyde or KetoneCompound with Z-CH₂-Z' structure (e.g., Diethyl malonate)Weak amine base (e.g., Piperidine)α,β-Unsaturated dicarbonyl or related compound

Aldol Condensation with Subsequent Dehydration

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. ncert.nic.in It involves the reaction of an enolate ion with a carbonyl compound. Specifically for the synthesis of α,β-unsaturated esters, an aldehyde or ketone possessing at least one α-hydrogen is treated with a base to form a β-hydroxy aldehyde (an aldol) or a β-hydroxy ketone (a ketol). ncert.nic.in

Table 5: General Aldol Condensation Sequence
StepReactantsConditionsProduct
1. Aldol Addition2x Aldehyde/Ketone (with α-H)Base or Acidβ-Hydroxy Aldehyde/Ketone
2. Dehydrationβ-Hydroxy Aldehyde/KetoneHeatα,β-Unsaturated Aldehyde/Ketone + H₂O

Cross-Metathesis Reactions for the Synthesis of Substituted Enoates

Cross-metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, providing a direct route to substituted enoates. The choice of catalyst is crucial for controlling the stereochemical outcome and efficiency of the reaction.

Molybdenum-Catalyzed Cross-Metathesis for Z-Trisubstituted α-Methyl Enoates

Molybdenum-based catalysts have shown particular promise in achieving high Z-selectivity in the synthesis of trisubstituted alkenes. nih.govnih.govmit.edu Research has demonstrated that molybdenum monoaryloxide pyrrolide (MAP) complexes can effectively catalyze the cross-metathesis of trisubstituted olefins with E- or Z-2-bromo-2-butene to produce Z-trisubstituted alkenyl bromides with high stereoretention. nih.gov For instance, the cross-metathesis of α-methyl styrene (B11656) derivatives using molybdenum catalysts can yield the corresponding Z-trisubstituted α-methyl enoates, although efficiency can be influenced by steric factors. nih.gov The development of these catalysts has expanded the scope of olefin metathesis to include the synthesis of sterically hindered and electronically diverse alkenes. thieme-connect.de

Table 1: Examples of Molybdenum-Catalyzed Cross-Metathesis

CatalystReactant 1Reactant 2ProductYield (%)Z:E Ratio
Mo-1α-methylstyreneZ-2-buteneZ-3-phenyl-2-pentene30>98:2
Mo-2Z-1-phenyl-1-propeneZ-2-buteneZ-3-phenyl-2-pentene8691:9

Palladium-Catalyzed Cross-Metathesis with Acryloyl Chloride Intermediates

Palladium catalysts, while more commonly associated with other cross-coupling reactions, have also been utilized in metathesis-related transformations. A one-pot process has been developed involving the cross-metathesis of a terminal olefin with acryloyl chloride, catalyzed by a ruthenium complex, followed by the addition of a nucleophile. organic-chemistry.org This method allows for the synthesis of a variety of α,β-unsaturated carbonyl compounds, including esters, by introducing an alcohol as the nucleophile after the initial metathesis step. organic-chemistry.org This approach circumvents issues related to the direct metathesis of α,β-unsaturated esters, which can sometimes be inefficient.

Dehydrogenation and Dehydration Approaches

The introduction of unsaturation into a saturated ester backbone is a common strategy for synthesizing α,β-unsaturated esters. This can be achieved through either direct dehydrogenation or a two-step process involving the formation and subsequent dehydration of a β-hydroxy ester.

Palladium-Catalyzed α,β-Dehydrogenation of Esters via Zinc Enolates

A highly practical method for the α,β-dehydrogenation of esters involves the use of a palladium catalyst. nih.govacs.org The process begins with the formation of a zinc enolate from the corresponding saturated ester. nih.govnih.gov This enolate then undergoes a palladium-catalyzed oxidation in the presence of an allyl oxidant to yield the α,β-unsaturated ester. nih.govacs.orgnih.gov This methodology is notable for its generality and tolerance of various functional groups. nih.govberkeley.edu Mechanistic studies suggest a process involving reversible β-hydride elimination. acs.org

Table 2: Palladium-Catalyzed α,β-Dehydrogenation of Esters

SubstrateBaseOxidantCatalystProductYield (%)
Methyl 3-methyl-5-phenylpentanoateZn(TMP)₂Diethyl allyl phosphatePd(OAc)₂Methyl 3-methyl-5-phenylpent-2-enoateHigh
Cyclohexyl propionate (B1217596)LDA then ZnCl₂Allyl acetatePd₂(dba)₃Cyclohexyl propenoate85

Dehydration of β-Hydroxy Esters mediated by Cerium(III) Chloride Heptahydrate

The dehydration of β-hydroxy esters provides a reliable route to α,β-unsaturated esters. A particularly mild and efficient method utilizes a system of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile. organic-chemistry.orgnih.govresearchgate.net This reagent combination effectively promotes the elimination of water to form the corresponding α,β-unsaturated ester, often with high (E)-selectivity. organic-chemistry.orgresearchgate.net The use of inexpensive and relatively non-toxic reagents makes this a favorable method. organic-chemistry.org The dehydration process is a key step in many synthetic sequences. researchgate.net

Transformations from Related Carbonyl and Nitrile Precursors

The target enoate can also be synthesized from precursors containing other carbonyl or nitrile functionalities. These transformations often involve the formation of a key intermediate that can be converted to the desired ester.

The synthesis of α,β-unsaturated nitriles, which are precursors to the target enoate, can be achieved through the reaction of a nitrile enolate with an aldehyde. youtube.comquimicaorganica.org The resulting β-hydroxy nitrile can then be dehydrated to form the α,β-unsaturated nitrile. youtube.com For instance, 3-methyl-5-phenylpent-2-enenitrile (B3053340) can be synthesized and subsequently hydrolyzed to the corresponding carboxylic acid, which can then be esterified to yield this compound. nih.govfragranceconservatory.com

The alkylation of enolates derived from simpler carbonyl compounds is a fundamental carbon-carbon bond-forming reaction that can be used to construct the carbon skeleton of the target molecule. youtube.comorganic-chemistry.orgyoutube.com For example, the enolate of a simpler ester could be alkylated with a suitable electrophile to introduce the 3-methyl and 5-phenylpentyl moieties. Subsequent transformations could then lead to the desired α,β-unsaturated ester.

Green Chemistry and Sustainable Synthetic Routes for α,β-Unsaturated Esters

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of greener reaction protocols that minimize waste, avoid hazardous solvents, and utilize reusable catalysts.

Potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) has emerged as an efficient, heterogeneous basic catalyst for various organic transformations, including the synthesis of α,β-unsaturated systems via condensation reactions. mdpi.comscirp.org These reactions are often performed under solvent-free conditions, for instance by grinding the solid reactants together, which aligns with the principles of green chemistry by reducing solvent waste. nih.govresearchgate.net

The Knoevenagel condensation, a reaction between an aldehyde and a compound with an active methylene group, is effectively catalyzed by KF/Al₂O₃. mdpi.comscirp.org For a precursor to the target molecule, one could envision a Knoevenagel condensation between 3-phenylpropanal and methyl 2-cyanopropanoate, catalyzed by KF/Al₂O₃ under solvent-free conditions. Subsequent decarboxylation would lead to the desired scaffold. Similarly, the Claisen-Schmidt condensation between a ketone and an aldehyde can be promoted by solid-supported bases. nih.govresearchgate.net The use of KF/Al₂O₃ offers advantages such as high reactivity, enhanced selectivity, simple work-up by filtration, and catalyst recyclability.

Table 3: Green Condensation Reactions for C=C Bond Formation

Reaction TypeCatalyst / ConditionsAdvantagesReference(s)
Knoevenagel CondensationKF/Al₂O₃ / Solvent-free, room temp.High yields, E-selectivity, easy work-up scirp.org
Claisen-Schmidt CondensationSolid NaOH / Solvent-free, grindingQuantitative yields, rapid, no solvent waste nih.govresearchgate.net
Multicomponent ReactionKF/Al₂O₃ (recyclable) / Ethanol, room temp.Environmentally benign, good to excellent yields

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green alternatives to volatile organic solvents and as catalysts. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, make them highly attractive for sustainable synthesis.

For the synthesis of α,β-unsaturated esters, functionalized ILs can act as highly effective catalysts. For example, sulfonic acid-functionalized ionic liquids (SAILs) have been successfully used to catalyze the esterification of fatty acids. A similar strategy could be applied to the esterification of 3-methyl-5-phenylpent-2-enoic acid. The use of lipophilic SAILs can improve solubility in nonpolar reaction mixtures, enhancing catalytic activity. Furthermore, ILs can be designed to be task-specific, acting as both the solvent and the catalyst, and can often be easily separated from the product and reused, minimizing waste.

Reactivity and Chemical Transformations of Methyl 3 Methyl 5 Phenylpent 2 Enoate

Conjugate Addition Reactions (Michael Additions)

The presence of an electron-withdrawing ester group conjugated to a carbon-carbon double bond renders the β-carbon electrophilic and susceptible to attack by nucleophiles. This type of reaction is known as a conjugate or Michael addition.

Nucleophilic Additions to the α,β-Unsaturated System

A diverse range of nucleophiles can add to the β-position of Methyl 3-methyl-5-phenylpent-2-enoate. The choice of nucleophile and reaction conditions can influence the outcome of the reaction.

Organocuprates: Gilman reagents (lithium dialkylcuprates) are soft nucleophiles that are well-known to favor 1,4-addition to α,β-unsaturated carbonyl compounds. The reaction of this compound with a Gilman reagent, such as lithium dimethylcuprate (LiCu(CH₃)₂), would be expected to yield the corresponding β-alkylated product.

Grignard Reagents: Grignard reagents are typically considered hard nucleophiles and often favor 1,2-addition to the carbonyl group. However, the presence of a copper(I) catalyst can promote 1,4-addition. youtube.comresearchgate.net Therefore, reacting this compound with a Grignard reagent like methylmagnesium bromide in the presence of a catalytic amount of a copper salt would likely result in the formation of the 1,4-adduct. organic-chemistry.org

Other Nucleophiles: Other stabilized carbanions, such as those derived from malonic esters or β-ketoesters, can also participate in Michael additions to α,β-unsaturated esters, leading to the formation of new carbon-carbon bonds.

Table 1: Examples of Nucleophilic Additions
NucleophileCatalyst/ConditionsExpected Major Product
Lithium dimethylcuprate (LiCu(CH₃)₂)Diethyl ether, low temperatureMethyl 3,3-dimethyl-5-phenylpentanoate
Methylmagnesium bromide (CH₃MgBr)CuI (catalytic), THFMethyl 3,3-dimethyl-5-phenylpentanoate
Diethyl malonateSodium ethoxide, ethanolMethyl 2-(1,3-diethoxy-1,3-dioxopropan-2-yl)-3-methyl-5-phenylpentanoate

Reductive α-Borylation of α,β-Unsaturated Esters

A more specialized conjugate addition involves the reductive α-borylation of α,β-unsaturated esters. This reaction has been shown to proceed efficiently using an N-heterocyclic carbene (NHC)–borane complex (NHC–BH₃) activated by iodine. This metal-free approach provides a route to α-boryl esters, which are valuable synthetic intermediates. The reaction is believed to proceed via a concerted hydroboration of the alkene.

Table 2: Reductive α-Borylation Reaction
ReagentsProductKey Features
NHC–BH₃, I₂ (catalytic)Methyl 2-(NHC-boryl)-3-methyl-5-phenylpentanoateMetal-free, forms stable α-boryl esters

Functional Group Transformations of the Ester Moiety

The methyl ester group of this compound can undergo several common transformations, including hydrolysis, transesterification, and reduction.

Ester Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (E)-3-methyl-5-phenylpent-2-enoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester with an aqueous solution of a strong acid, such as sulfuric acid. Base-catalyzed hydrolysis (saponification) is usually carried out by treating the ester with an aqueous solution of a strong base, like sodium hydroxide, followed by acidification to yield the carboxylic acid. rsc.org The rate of hydrolysis can be influenced by substituents on the phenyl ring. oieau.fr

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with benzyl (B1604629) alcohol in the presence of an acid catalyst would yield benzyl 3-methyl-5-phenylpent-2-enoate.

Table 3: Ester Hydrolysis and Transesterification Conditions
ReactionReagentsProduct
Acid-Catalyzed HydrolysisH₂SO₄ (aq), heat(E)-3-Methyl-5-phenylpent-2-enoic acid
Base-Catalyzed Hydrolysis (Saponification)1. NaOH (aq), heat; 2. H₃O⁺(E)-3-Methyl-5-phenylpent-2-enoic acid
TransesterificationBenzyl alcohol, H₂SO₄ (cat.)Benzyl 3-methyl-5-phenylpent-2-enoate

Reduction of the Ester to Allylic Alcohols

The ester group of α,β-unsaturated esters can be reduced to the corresponding allylic alcohol. The choice of reducing agent is crucial to achieve this transformation without reducing the carbon-carbon double bond.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent can reduce esters to primary alcohols. In the case of α,β-unsaturated esters, LiAlH₄ typically reduces the ester to the allylic alcohol, preserving the double bond. psgcas.ac.inlumenlearning.commasterorganicchemistry.comleah4sci.com

Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is another effective reagent for the reduction of α,β-unsaturated esters to allylic alcohols. psgcas.ac.inwikipedia.org It is often used at low temperatures to achieve high selectivity. elsevierpure.comresearchgate.netmasterorganicchemistry.com

Table 4: Reduction of the Ester to Allylic Alcohol
Reducing AgentSolventTypical ConditionsProduct
LiAlH₄Diethyl ether or THF0 °C to room temperature(E)-3-Methyl-5-phenylpent-2-en-1-ol
DIBAL-HToluene or Hexane-78 °C to 0 °C(E)-3-Methyl-5-phenylpent-2-en-1-ol

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The substituent already present on the ring, in this case, a -(CH₂)₂CH=C(CH₃)COOCH₃ group, will direct incoming electrophiles to specific positions. Alkyl groups are generally considered to be activating and ortho, para-directing. cognitoedu.orgorganicchemistrytutor.com The activating nature is due to the electron-donating inductive effect of the alkyl chain. youtube.comwikipedia.org

Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield a mixture of ortho- and para-substituted products, with the para product often being favored due to reduced steric hindrance. youtube.com

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the phenyl ring, primarily at the ortho and para positions.

Friedel-Crafts Acylation: Acylation with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride would introduce an acyl group onto the ring, again at the ortho and para positions. wikipedia.org Intramolecular Friedel-Crafts reactions are also possible for related structures, leading to the formation of cyclic compounds. masterorganicchemistry.comresearchgate.net

Table 5: Electrophilic Aromatic Substitution Reactions
ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄Methyl 3-methyl-5-(4-nitrophenyl)pent-2-enoate and Methyl 3-methyl-5-(2-nitrophenyl)pent-2-enoate
Friedel-Crafts AcylationCH₃COCl, AlCl₃Methyl 5-(4-acetylphenyl)-3-methylpent-2-enoate and Methyl 5-(2-acetylphenyl)-3-methylpent-2-enoate

Remote Functionalization via Polymetallic Sequential Catalysis

Remote functionalization represents a sophisticated strategy in organic synthesis that allows for the modification of C-H bonds at positions distant from an initial functional group. In the context of α,β-unsaturated carbonyl compounds like this compound, this is achieved through a sequence of catalytic reactions involving multiple metals. researchgate.netnih.gov This process typically begins with a deconjugative isomerization of the α,β-double bond to a more remote position, driven by the formation of a thermodynamically more stable intermediate, such as a vinyl arene. researchgate.net This isomerization is often catalyzed by palladium or ruthenium hydrides. researchgate.net The newly positioned double bond is then subjected to a second catalytic transformation, such as hydroboration, hydroamination, or dihydroxylation, facilitated by a different metal catalyst. researchgate.netnih.gov

This sequential, one-pot approach enhances molecular complexity from simple starting materials and enables the functionalization of otherwise inert sp³ C-H sites. researchgate.net

The hydroboration of the rearranged, non-conjugated alkene intermediate, formed via polymetallic sequential catalysis, can be achieved using a copper-catalyzed system. researchgate.netnih.gov For instance, a palladium-catalyzed deconjugative isomerization can be combined with a copper-catalyzed β-borylation of the resulting styrenyl derivative. researchgate.net This yields products that are not accessible through a single catalytic process. researchgate.net

In a more direct sense, the hydroboration of β,β-disubstituted α,β-unsaturated esters has been demonstrated using copper(II) catalysis in water, showcasing excellent reactivity with a range of substrates. Furthermore, rhodium-catalyzed asymmetric "reversed" hydroboration has been developed for the synthesis of chiral tertiary boronic esters from related α,β-unsaturated amides, suggesting a potential pathway for the asymmetric functionalization of this compound. nih.gov

The hydroboration of α,β-unsaturated esters can proceed via either a 1,2- or a 1,4-addition pathway. Theoretical studies suggest that for α,β-unsaturated esters, the 1,4-hydroboration pathway is significantly more favorable. rsc.org This regioselectivity is attributed to the greater preservation of the conjugated π-system in the transition state of the 1,4-addition. rsc.org

ReactionCatalyst SystemKey FeaturesPotential Product from this compound
Remote Hydroboration[Pd-H] or [Ru-H] for isomerization, followed by [Cu] for borylation researchgate.netEnables functionalization at remote positions. researchgate.netBoronic ester at a position remote from the original double bond.
Direct HydroborationCu(II) catalyst in water acs.orgApplicable to 1,1-disubstituted α,β-unsaturated esters. acs.orgβ-borylated ester.
Asymmetric Reversed HydroborationRh-catalyst with DIOP ligand (demonstrated on amides) nih.govresearchgate.netProvides chiral tertiary boronic esters. nih.govChiral tertiary boronic ester at the β-position.

Similar to hydroboration, the remote hydroamination of this compound can be accomplished through a polymetallic sequential catalytic approach. A palladium/copper catalytic system can facilitate a highly enantioselective α-hydroamination of the styrenyl intermediate that is generated after the initial deconjugative isomerization. researchgate.netnih.gov

The direct intermolecular hydroamination of α,β-unsaturated esters has also been explored. The use of BEA zeolites as heterogeneous catalysts for the anti-Markovnikov hydroamination of α,β-unsaturated esters with aniline (B41778) derivatives has been reported. acs.org While direct hydroamination presents a highly atom-economical route to amines, controlling the regioselectivity to favor the anti-Markovnikov product remains a key challenge. nih.govnih.gov Radical-mediated anti-Markovnikov hydroamination has also been developed for a range of alkenes. acs.org

ReactionCatalyst SystemKey FeaturesPotential Product from this compound
Remote Hydroamination[Pd/Cu] sequential catalysis researchgate.netnih.govHighly enantioselective α-hydroamination of the isomerized alkene. researchgate.netnih.govChiral amine at a position remote from the original double bond.
Direct HydroaminationBEA zeolites acs.orgHeterogeneous catalysis leading to the anti-Markovnikov product. acs.orgβ-amino ester.

The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgnih.gov This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. wikipedia.org The choice of ligand, either (DHQ)₂-PHAL (in AD-mix-α) or (DHQD)₂-PHAL (in AD-mix-β), dictates the stereochemical outcome of the dihydroxylation. wikipedia.org

This methodology has been successfully applied to α,β-unsaturated esters, leading to the formation of the corresponding diols with high yields and excellent enantioselectivity. nih.govalfa-chemistry.com For instance, in the total synthesis of nhatrangin A, an α,β-unsaturated ester was converted to the respective diol in 89.9% yield and 98% enantiomeric excess using AD-mix-β. alfa-chemistry.com

Within the framework of polymetallic sequential catalysis, the deconjugative isomerization of an α,β-unsaturated ester can be coupled with a Sharpless asymmetric dihydroxylation using [Pd/Os] or [Ru/Os] catalyst pairs. researchgate.net This sequence allows for difunctionalization at both the benzylic and homobenzylic positions. researchgate.net An isomerization/dihydroxylation/lactonization sequence starting from a simple α,β-unsaturated ester has been used to access a naturally occurring γ-butyrolactone with high diastereoselectivity and enantioselectivity. researchgate.net

ReactionReagentsKey FeaturesPotential Product from this compound
Sharpless Asymmetric DihydroxylationOsO₄ (catalytic), chiral ligand ((DHQ)₂-PHAL or (DHQD)₂-PHAL), and a stoichiometric reoxidant (e.g., K₃Fe(CN)₆). wikipedia.orgHighly enantioselective formation of vicinal diols. wikipedia.orgnih.govMethyl 2,3-dihydroxy-3-methyl-5-phenylpentanoate with controlled stereochemistry.
Remote Asymmetric Dihydroxylation[Pd/Os] or [Ru/Os] sequential catalysis researchgate.netDihydroxylation at a remote double bond formed after isomerization. researchgate.netDiol at a position remote from the original double bond.

Radical Sulfonylation Reactions

Radical sulfonylation of alkenes provides a valuable route to sulfonylated compounds. While α,β-unsaturated sulfones are recognized as potent electrophiles and useful building blocks in organic synthesis, the direct radical sulfonylation of α,β-unsaturated esters is less commonly documented compared to other activation modes. researchgate.net

However, related transformations provide insight into the potential reactivity of this compound. For example, a Cs₂CO₃-promoted radical sulfonylation of Morita–Baylis–Hillman adducts with thiosulfonates has been developed for the synthesis of allyl sulfones. Mechanistic studies involving radical scavengers like TEMPO confirmed a radical pathway for this transformation.

More broadly, the generation of alkoxysulfonyl radicals from the electrochemical anodic oxidation of inorganic sulfites with alcohols has been reported. These radicals can then participate in the difunctionalization of alkenes to yield various sulfonate esters. nih.gov The proposed mechanism involves the radical addition of the alkoxysulfonyl radical to the alkene, followed by oxidation to a carbocation and subsequent reaction with an alcohol. nih.gov This suggests that a similar radical addition could in principle be applied to the double bond of this compound to generate sulfonate esters.

ReactionReagents/MethodKey FeaturesPotential Product from this compound
Radical Sulfonylation (by analogy)Generation of sulfonyl radicals (e.g., from thiosulfonates or via electrochemical methods). nih.govFormation of a C-S bond via a radical addition mechanism.A β-sulfonylated or α,β-disulfonylated pentanoate derivative.

Stereochemical Aspects in the Synthesis and Reactivity of Methyl 3 Methyl 5 Phenylpent 2 Enoate

Stereoselective Synthetic Strategies

The creation of the C2-C3 double bond in Methyl 3-methyl-5-phenylpent-2-enoate is a pivotal step that dictates the geometric isomerism of the final product. Control over whether the C1 carboxylate group and the C5 phenylpropyl group are on the same side ((Z)-isomer) or opposite sides ((E)-isomer) of the double bond is of paramount importance.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of α,β-unsaturated esters with a high degree of stereocontrol. wikipedia.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, the key reactants would be 4-phenylbutan-2-one and a phosphonate (B1237965) reagent such as methyl 2-(dialkoxyphosphoryl)propanoate.

E-Isomer Synthesis: The standard HWE reaction typically shows a strong preference for the formation of the thermodynamically more stable (E)-alkene. wikipedia.org The reaction of methyl 2-(diethoxyphosphoryl)propanoate with 4-phenylbutan-2-one, using a base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF), is expected to yield predominantly (E)-Methyl 3-methyl-5-phenylpent-2-enoate. The mechanism involves the formation of an oxaphosphetane intermediate, which preferentially eliminates to form the (E)-isomer due to steric repulsion between the substituents in the transition state. wikipedia.org Studies on similar reactions have shown that factors like increased aldehyde steric bulk and higher reaction temperatures favor (E)-selectivity. wikipedia.org

Z-Isomer Synthesis: Achieving high selectivity for the less stable (Z)-isomer requires modification of the standard HWE conditions. The Still-Gennari olefination is a notable variation that employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in conjunction with strong, non-chelating bases like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether (e.g., 18-crown-6) at low temperatures. nih.govtcichemicals.comenamine.net This setup kinetically favors the formation of the (Z)-isomer. nih.gov The electron-withdrawing groups on the phosphorus atom are thought to accelerate the elimination of the oxaphosphetane intermediate before it can equilibrate to the more stable trans-adduct, thus locking in the (Z)-geometry. nih.govresearchgate.net

Table 1: Predicted Stereochemical Outcome of HWE Reactions for this compound Synthesis

Reaction TypePhosphonate ReagentBase/ConditionsMajor Product IsomerPredicted Selectivity (E:Z)
Standard HWEMethyl 2-(diethoxyphosphoryl)propanoateNaH, THF, 23 °C(E)>95:5
Still-GennariMethyl 2-[bis(2,2,2-trifluoroethyl)phosphoryl]propanoateKHMDS, 18-crown-6, THF, -78 °C(Z)>95:5

While olefination reactions control the geometry of the double bond, the resulting product, this compound, is achiral. Enantioselectivity becomes relevant in subsequent reactions, such as conjugate additions to the α,β-unsaturated system, which can create a new stereocenter at the β-position (C3). Asymmetric catalysis, where a small amount of a chiral catalyst induces the formation of one enantiomer over the other, is a highly efficient strategy.

For a related class of compounds, α,β-unsaturated lactones, copper-catalyzed asymmetric conjugate addition (ACA) of alkylzirconium reagents has been shown to be effective. acs.org This approach could potentially be adapted for this compound. The process would involve the reaction of an organometallic reagent (e.g., an organozinc or organocopper species) with the ester in the presence of a copper salt and a chiral ligand. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the nucleophilic attack to one face of the double bond, leading to an enantiomerically enriched product. The development of such methods for α,β-unsaturated esters has been an area of intense research, with various chiral ligands and metal catalysts being explored to achieve high yields and enantioselectivities. researchgate.net

An alternative to asymmetric catalysis is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired reaction, the auxiliary is cleaved and can often be recovered for reuse.

For the synthesis of a chiral derivative of this compound, one could first prepare the corresponding ester with a chiral alcohol, such as (-)-8-phenylmenthol. This chiral alcohol was introduced by Corey and has proven highly effective in controlling the stereochemistry of various reactions, including Diels-Alder reactions and conjugate additions. wikipedia.orgorgsyn.org

The synthesis would involve esterification of 3-methyl-5-phenylpent-2-enoic acid with (-)-8-phenylmenthol. The resulting 8-phenylmenthyl ester, now containing a chiral director, could then be subjected to a diastereoselective reaction, such as a conjugate addition of a nucleophile. The bulky 8-phenylmenthyl group effectively shields one face of the molecule, forcing the incoming nucleophile to attack from the less hindered face. wikipedia.org This results in the formation of one diastereomer in preference to the other. Subsequent removal of the 8-phenylmenthol auxiliary would yield the enantiomerically enriched product. Other well-established auxiliaries, like Evans oxazolidinones or pseudoephedrine amides, operate on a similar principle of steric shielding to direct bond formation. beilstein-journals.orgnih.govuvm.edu

Table 2: Research Findings on Chiral Auxiliary-Controlled Reactions

Chiral AuxiliaryReaction TypeKey PrincipleTypical Diastereomeric Ratio (d.r.)
(-)-8-PhenylmentholDiels-Alder, Conjugate AdditionSteric hindrance from the phenyl group blocks one face of the enoate. wikipedia.orgOften >90:10
Evans OxazolidinonesConjugate Addition, AlkylationLewis acid chelation to the carbonyls creates a rigid, stereodirecting conformation.Often >95:5
(S,S)-(+)-PseudoephedrineConjugate Addition, AlkylationThe auxiliary directs the approach of the electrophile or nucleophile. nih.gov63-96% yield with high diastereoselectivity

Diastereoselective Transformations and Product Mixtures

When a molecule already contains a stereocenter, any reaction that creates a new stereocenter can result in a mixture of diastereomers. The stereochemical outcome of such transformations is crucial. In the context of this compound derivatives, a key diastereoselective transformation would be the reaction of a chiral enolate with an electrophile or the conjugate addition to an α,β-unsaturated ester that already possesses a chiral center.

For instance, if a chiral auxiliary is used as described in 4.1.3, the conjugate addition of a Grignard reagent (R-MgX) would lead to two possible diastereomeric products. The ratio of these products is determined by the difference in the activation energies of the transition states leading to them. A highly diastereoselective reaction is one where one of these transition states is significantly lower in energy, leading to a single predominant product. The use of effective chiral auxiliaries like Evans oxazolidinones in conjugate additions is known to result in high diastereoselectivity, often due to the formation of a rigid chelated intermediate that exposes only one face of the molecule to the incoming nucleophile. beilstein-journals.org In some cases, competitive side reactions or less effective stereocontrol can lead to complex product mixtures, necessitating careful purification to isolate the desired diastereomer. wikipedia.org

Influence of Steric and Electronic Factors on Stereoselectivity

The stereochemical outcome of the synthesis of this compound is a delicate balance of steric and electronic factors. researchgate.net

In olefination reactions like the HWE, steric interactions play a dominant role in determining (E)/(Z) selectivity. In the standard reaction, the transition state leading to the (E)-isomer allows the bulky substituents (the phenylpropyl group from the ketone and the methyl propionate (B1217596) group from the phosphonate) to be further apart, which is sterically favored. wikipedia.org Conversely, in the Still-Gennari modification, electronic factors become more influential. The highly electron-withdrawing fluoroalkoxy groups on the phosphorus atom increase the acidity of the phosphonate and alter the stability and decomposition rate of the oxaphosphetane intermediates, favoring the kinetic (Z)-product. nih.govresearchgate.net

In asymmetric catalysis and auxiliary-controlled reactions , both steric and electronic effects are critical. The chiral ligand or auxiliary must present a sufficiently large steric barrier to block one face of the reactive site effectively. wikipedia.org Simultaneously, electronic interactions between the substrate, the catalyst or auxiliary, and the incoming reagent are crucial for stabilizing the preferred transition state. For example, in copper-catalyzed conjugate additions, the electronic nature of the chiral ligand influences the reactivity and selectivity of the copper-enolate intermediate. acs.org The interplay between the steric bulk of the substrate and the catalyst system determines the degree of enantiomeric or diastereomeric excess achieved.

Spectroscopic Characterization Methodologies for Methyl 3 Methyl 5 Phenylpent 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of Methyl 3-methyl-5-phenylpent-2-enoate, providing detailed information about the carbon-hydrogen framework. Analysis of both ¹H and ¹³C NMR spectra, along with advanced 2D techniques, allows for unambiguous assignment of all atoms and confirmation of the compound's (E)-stereochemistry.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum for the (E)-isomer is characterized by distinct signals corresponding to the aromatic, vinylic, methoxy (B1213986), and aliphatic protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

Key signals in the ¹H NMR spectrum include a multiplet for the five aromatic protons of the phenyl group, a singlet for the vinylic proton at the C2 position, and a singlet for the methyl ester protons. The aliphatic chain protons appear as triplets and a doublet for the C3-methyl group. researchgate.netmdpi.com The coupling constants (J values) provide insight into the connectivity of the protons.

Table 1: ¹H NMR Spectroscopic Data for (E)-Methyl 3-methyl-5-phenylpent-2-enoate Note: Data adapted from the corresponding ethyl ester. researchgate.netmdpi.com

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzProton Assignment
7.16-7.34m-5H, Ar-H
~5.70s (broad)~1.31H, =CH
~3.70s-3H, -OCH
2.79t8.02H, Ph-CH ₂-
2.45t8.02H, -CH ₂-CH₂-Ph
2.21d1.33H, C(CH ₃)=

Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their respective types (e.g., C, CH, CH₂, CH₃). For this compound, the spectrum shows signals for the carbonyl carbon of the ester, the olefinic carbons, the aromatic carbons, and the aliphatic and methoxy carbons. The chemical shift of the carbonyl carbon is characteristically downfield.

The spectrum for the (E)-isomer would show 11 distinct signals, accounting for all 13 carbons (with overlapping signals for some aromatic carbons). researchgate.netmdpi.com

Table 2: ¹³C NMR Spectroscopic Data for (E)-Methyl 3-methyl-5-phenylpent-2-enoate Note: Data adapted from the corresponding ethyl ester. researchgate.netmdpi.com

Chemical Shift (δ) ppmCarbon Assignment
~166.5C =O (C1)
~158.0=C (CH₃) (C3)
~140.7Quaternary Ar-C
128.0 - 128.5Ar-C H
~125.7Ar-C H
~115.9=C H (C2)
~51.0-OC H₃
~42.2-C H₂- (C4)
~33.7Ph-C H₂- (C5)
~18.4=C(C H₃)

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra and for determining the compound's stereochemistry. The Nuclear Overhauser Effect (NOE) is particularly important for assigning the geometry around the C2-C3 double bond. americanelements.com

In an NOE difference spectroscopy experiment, selective irradiation of a specific proton will enhance the signals of other protons that are close in space (typically <5 Å). This technique is used to differentiate between the (E) and (Z) isomers.

For the (E)-isomer: Irradiation of the vinylic proton at C2 (~5.70 ppm) would not be expected to cause a significant NOE enhancement on the C3-methyl protons (~2.21 ppm) as they are on opposite sides of the double bond. An enhancement may be observed on the allylic C4 protons (~2.45 ppm). researchgate.netmdpi.com

For the (Z)-isomer: A significant NOE enhancement would be observed between the vinylic proton at C2 and the C3-methyl protons, as they are on the same side of the double bond (cis). researchgate.net

This clear distinction in spatial relationships makes NOE spectroscopy the definitive method for confirming the (E) configuration of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, with a molecular formula of C₁₃H₁₆O₂, the calculated exact mass is 204.11503 Da. americanelements.com HRMS analysis would be expected to yield a measured m/z value extremely close to this theoretical value, thus confirming the molecular formula.

The fragmentation pattern in mass spectrometry provides further structural evidence. A common fragmentation pathway for this molecule involves the benzylic cleavage to form the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. researchgate.netmdpi.com Other significant fragments may correspond to the loss of the methoxy group (-OCH₃) or the methoxycarbonyl group (-COOCH₃).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the α,β-unsaturated ester and the phenyl group.

The most prominent peaks include a strong absorption band for the C=O (carbonyl) stretch of the conjugated ester and another for the C=C stretch of the alkene. The presence of the aromatic ring is indicated by C-H stretching and bending vibrations. researchgate.netmdpi.com

Table 3: Key IR Absorption Bands for (E)-Methyl 3-methyl-5-phenylpent-2-enoate Note: Data adapted from the corresponding ethyl ester. researchgate.netmdpi.com

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3020-3080C-H StretchAromatic
~2850-2960C-H StretchAliphatic
~1716C=O Stretchα,β-Unsaturated Ester
~1649C=C StretchAlkene
~1145-1224C-O StretchEster

Advanced Spectroscopic Techniques for Surface and Catalytic Interaction Studies

The study of surface interactions and catalytic processes at the molecular level is crucial for understanding and optimizing chemical reactions. For a compound like this compound, advanced spectroscopic techniques such as High-Resolution Photoemission Spectroscopy (HRPES) and Scanning Tunneling Microscopy (STM) would be invaluable. These methods provide detailed insights into the electronic properties and spatial arrangement of molecules adsorbed on a surface, which are fundamental to their reactivity in heterogeneous catalysis.

However, a comprehensive search of scientific literature and databases reveals a significant gap in the experimental data for this compound using these specific advanced surface science techniques. While HRPES and STM have been extensively applied to a wide range of organic molecules on various substrates, specific studies focused solely on this compound are not publicly available at this time.

In the absence of direct experimental findings for this compound, this section will outline the theoretical applications and potential insights that could be gained from such studies, based on established principles of these spectroscopic methodologies.

High-Resolution Photoemission Spectroscopy (HRPES)

High-Resolution Photoemission Spectroscopy is a powerful surface-sensitive technique used to investigate the electronic structure of materials. By irradiating a sample with high-energy photons and analyzing the kinetic energy of the emitted photoelectrons, HRPES can determine the binding energies of core and valence electrons. This information provides a detailed picture of the elemental composition, chemical states, and bonding interactions of molecules adsorbed on a surface.

Hypothetical Application to this compound:

Were HRPES studies to be conducted on this compound adsorbed on a catalytically active metal surface (e.g., Platinum, Palladium), one could expect to probe the following:

Adsorption-Induced Core-Level Shifts: The binding energies of the C 1s, O 1s, and metal core levels would be monitored. Changes in these binding energies upon adsorption would indicate charge transfer between the molecule and the substrate, providing insight into the nature of the chemical bond formed. For instance, a shift in the carbonyl carbon (C=O) and oxygen (O=C) core levels would reveal the extent of their interaction with the surface.

Valence Band Structure: Analysis of the valence band region would provide information about the molecular orbitals involved in the adsorption process. This could help identify which parts of the molecule (e.g., the C=C double bond, the phenyl ring, the ester group) are most involved in the interaction with the catalyst surface.

Decomposition Pathways: By performing HRPES at various temperatures, it would be possible to track chemical changes in the adsorbed molecule. For example, the breaking of specific bonds during a catalytic reaction would manifest as new peaks or shifts in the core-level spectra, allowing for the identification of reaction intermediates.

A hypothetical data table summarizing potential HRPES findings is presented below.

Core LevelExpected Binding Energy (Free Molecule) (eV)Hypothetical Shift upon Adsorption on Pt(111) (eV)Interpretation
C 1s (C=C)~284.5-0.5 to -1.0Strong interaction of the π-system with the metal surface.
C 1s (C=O)~288.0-0.8 to -1.5Coordination of the carbonyl oxygen to the surface.
O 1s (C=O)~532.0-1.0 to -2.0Significant charge transfer from the metal to the carbonyl group.
O 1s (O-CH3)~533.5-0.2 to -0.5Weaker interaction of the methoxy group with the surface.

Note: The binding energy values are illustrative and would need to be determined experimentally.

Scanning Tunneling Microscopy (STM) for Adsorption Configuration

Scanning Tunneling Microscopy is a real-space imaging technique that can visualize individual atoms and molecules on a conducting surface with atomic resolution. It operates by scanning a sharp metallic tip over the surface and measuring the quantum tunneling current between the tip and the sample. This allows for the direct determination of the adsorption geometry, orientation, and surface mobility of molecules.

Hypothetical Application to this compound:

An STM study of this compound on a well-defined single-crystal surface would aim to:

Visualize Adsorption Geometry: STM images would reveal how individual molecules are oriented on the surface. It would be possible to distinguish whether the molecule adsorbs with its phenyl ring parallel or tilted with respect to the surface plane, and to determine the orientation of the ester group.

Identify Adsorption Sites: The high resolution of STM would allow for the identification of the preferred adsorption sites on the catalyst surface (e.g., on-top, bridge, or hollow sites). This information is critical for understanding the molecule-surface interaction potential.

Observe Surface Diffusion and Ordering: By acquiring STM images as a function of time and temperature, the diffusion of individual molecules across the surface could be studied. At higher coverages, the formation of self-assembled monolayers could be observed, providing insights into intermolecular interactions.

Probe Reaction Intermediates: In situ STM during a catalytic reaction could potentially capture images of intermediate species, providing direct visual evidence for a proposed reaction mechanism.

Below is a hypothetical data table summarizing the kind of information that could be extracted from an STM study.

ParameterHypothetical ObservationImplication for Catalysis
Adsorption Configuration Molecule lies flat with the phenyl ring and C=C bond parallel to the surface.Maximizes π-system interaction with the catalyst, potentially facilitating hydrogenation of the double bond or the aromatic ring.
Preferred Adsorption Site Molecules preferentially adsorb at terrace step edges.Step edges are often more catalytically active sites.
Intermolecular Ordering Formation of ordered rows at monolayer coverage.Intermolecular forces influence the surface reaction kinetics.
Surface Mobility Low diffusion barrier at room temperature.Indicates a relatively mobile species on the surface prior to reaction.

Computational Chemistry and Mechanistic Studies on Methyl 3 Methyl 5 Phenylpent 2 Enoate and Its Transformations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for investigating the properties and reactivity of medium-sized organic molecules like Methyl 3-methyl-5-phenylpent-2-enoate.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, which helps in elucidating detailed reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy barrier of a reaction, which is a key factor in governing the reaction rate.

For the formation of this compound, a likely synthetic route is the Fischer-Speier esterification of 3-methyl-5-phenylpent-2-enoic acid with methanol, catalyzed by an acid like sulfuric acid. The general mechanism for this reaction is well-established and involves several key steps that can be modeled using DFT. mdpi.com

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This step activates the carbonyl group, making the carbon atom more electrophilic.

Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The final step is the deprotonation of the ester to regenerate the acid catalyst and yield the final ester product.

DFT calculations can be used to optimize the geometry of each reactant, intermediate, and transition state in this pathway. By calculating the single-point energies of these optimized structures, a potential energy surface diagram can be constructed. For instance, in a DFT study on the acid-catalyzed esterification of acetic acid and ethanol, it was found that the rate-determining step is the nucleophilic addition of the alcohol to the protonated acid, which has the highest energy barrier. nih.gov Similar computational approaches could be applied to the synthesis of this compound to identify its rate-determining step and understand the energetics of the entire process. nih.govyoutube.com

Below is an illustrative data table showing the kind of relative energy data that can be obtained from DFT calculations for a generic acid-catalyzed esterification reaction.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsCarboxylic Acid + Alcohol + H⁺0.0
IM1Protonated Carboxylic Acid-5.0
TS1Transition state for nucleophilic attack+19.6
IM2Tetrahedral Intermediate-2.5
ProductEster + Water + H⁺-8.0
This table is illustrative, based on generalized findings for esterification reactions, such as the synthesis of ethyl acetate. nih.gov The values represent a plausible energy profile.

DFT calculations can be used to perform a systematic conformational search. This involves rotating the dihedral angles of the molecule in a stepwise manner and performing a geometry optimization at each step to find the nearest local energy minimum. The energies of all the identified conformers are then compared to determine the global minimum and the relative populations of other low-energy conformers. nih.gov For an enoate ester, key dihedral angles to explore would include those around the C-C single bonds of the pentyl chain and the C-O bond of the ester group. The planarity of the α,β-unsaturated ester system is a critical feature, and DFT can quantify the energetic cost of twisting this moiety.

Factors influencing the conformational preferences include steric hindrance, intramolecular hydrogen bonding (if applicable), and dipole-dipole interactions. nih.gov The phenyl group and the methyl groups in this compound will significantly influence the conformational landscape due to their steric bulk. Understanding the preferred three-dimensional structure is crucial as it can affect how the molecule interacts with other molecules, such as enzymes or reactants in subsequent transformations.

DFT is also a powerful tool for predicting various spectroscopic parameters. Once the equilibrium geometry of the most stable conformer (or an average of low-energy conformers) is determined, properties such as NMR chemical shifts, vibrational frequencies (IR spectroscopy), and electronic absorption spectra (UV-Vis spectroscopy) can be calculated.

NMR Spectroscopy: DFT can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. These predictions can be invaluable for confirming the structure of a synthesized compound by comparing the calculated spectrum with the experimental one. For example, in a study of Ethyl (Z)-3-methyl-5-phenyl-2-pentenoate, a closely related compound, detailed ¹H and ¹³C NMR data were used for characterization. mdpi.com DFT calculations could be used to assign the peaks in such a spectrum definitively.

IR Spectroscopy: Calculation of vibrational frequencies can help in interpreting experimental IR spectra. The predicted frequencies for characteristic functional groups, such as the C=O stretch of the ester and the C=C stretch of the alkene, can be compared to experimental values.

Molecular Properties: Other properties like dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO) can also be calculated. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and reactivity.

Below is a table of experimental spectroscopic data for the closely related compound, Ethyl (Z)-3-methyl-5-phenyl-2-pentenoate, which illustrates the type of data that DFT calculations aim to predict and verify. mdpi.com

NucleusExperimental Chemical Shift (ppm) mdpi.com
¹H1.28 (t), 1.88 (d), 2.78 (bt), 2.92 (m), 4.14 (q), 5.69 (tq), 7.16-7.32 (m)
¹³C14.15, 25.06, 34.41, 35.32, 59.15, 116.6, 125.7, 128.1, 141.5, 158.8, 165.8
Data for Ethyl (Z)-3-methyl-5-phenyl-2-pentenoate from reference mdpi.com.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While DFT is powerful, it can be computationally expensive for exploring the vast conformational space of a flexible molecule. This is where molecular mechanics (MM) and molecular dynamics (MD) simulations become particularly useful. nih.gov

Molecular mechanics methods use a simpler, classical mechanics-based model (a "force field") to calculate the potential energy of a molecule as a function of its geometry. youtube.com Force fields are parameterized using a combination of experimental data and high-level quantum mechanical calculations. capes.gov.br They are computationally much faster than DFT, allowing for the exploration of thousands or millions of conformations.

A typical MM force field energy function includes terms for:

Bond stretching

Angle bending

Torsional (dihedral) angles

Van der Waals interactions

Electrostatic interactions

For a molecule like this compound, a conformational search using MM would be the first step to identify a large set of low-energy conformers. The most promising or unique conformers from this search can then be subjected to more accurate DFT calculations for energy refinement and property prediction.

Molecular dynamics simulations use the forces calculated by the MM force field to simulate the movement of atoms over time by solving Newton's equations of motion. nih.gov An MD simulation provides a dynamic picture of the molecule's behavior, showing how it flexes, bends, and transitions between different conformations at a given temperature. This can reveal not only the preferred conformations but also the pathways and timescales for conformational changes.

The choice of force field is critical for the accuracy of MM and MD simulations. Several well-established force fields are available, each with its strengths and weaknesses.

Force FieldPrimary Application AreaKey Features
MM2/MM3/MM4 Small organic moleculesParameterized extensively for gas-phase structures and conformational energies. capes.gov.br
AMBER Proteins and DNAWidely used for biomolecular simulations.
CHARMM Biomolecules and small moleculesA versatile force field with broad applicability.
OPLS Organic liquids and biomoleculesOptimized for condensed-phase simulations.
MMFF94 Broad range of organic moleculesDerived from high-level quantum chemistry calculations, good for conformational energies. capes.gov.br

Experimental Mechanistic Probes and Kinetic Studies of Reactions

While computational methods provide deep insights, they must be validated by experimental data. Experimental mechanistic probes and kinetic studies are essential for confirming the mechanisms predicted by theory and for quantifying reaction rates.

For the synthesis of this compound via esterification, a kinetic study would involve monitoring the concentration of reactants and products over time under various conditions. researchgate.net This can be achieved using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Key parameters that are often varied in kinetic studies include:

Temperature: The rate of reaction typically increases with temperature. By measuring the rate constant at different temperatures, the activation energy (Ea) of the reaction can be determined using the Arrhenius equation. researchgate.net

Catalyst Concentration: The effect of the acid catalyst concentration on the reaction rate can provide information about its role in the mechanism.

Reactant Molar Ratio: Varying the initial molar ratio of the alcohol to the carboxylic acid can influence the reaction equilibrium and rate. researchgate.net

The data obtained from these experiments can be fitted to different kinetic models (e.g., pseudo-first-order, second-order) to determine the rate law for the reaction. mdpi.com This experimental rate law can then be compared with the mechanism proposed by DFT calculations. For example, if the DFT calculations predict a specific step as rate-determining, the experimental rate law should be consistent with this prediction. Isotope labeling studies, where an atom is replaced by its heavier isotope (e.g., ¹⁸O in the alcohol), can also be used as a powerful probe to trace the path of atoms and confirm mechanistic details, such as which C-O bond is cleaved during esterification.

Below is an example of kinetic data that could be obtained from an esterification experiment.

Temperature (°C)Molar Ratio (Alcohol:Acid)Rate Constant (k)Conversion (%)
501:1k₁65
601:1k₂ (>k₁)72
701:1k₃ (>k₂)78
602:1k₄85
This is an illustrative table based on general trends observed in esterification kinetic studies. researchgate.netresearchgate.net

By combining the predictive power of computational chemistry with the empirical evidence from experimental studies, a comprehensive and detailed understanding of the chemical behavior of this compound can be achieved.

Advanced Applications of Methyl 3 Methyl 5 Phenylpent 2 Enoate in Organic Synthesis

Role as a Key Building Block for Complex Organic Molecules

The reactivity profile of Methyl 3-methyl-5-phenylpent-2-enoate makes it a valuable building block for the synthesis of more complex organic structures. As an α,β-unsaturated ester, it possesses a conjugated π-system that renders the β-carbon susceptible to nucleophilic attack through a Michael-type or conjugate addition reaction. fiveable.me This reactivity allows for the introduction of a wide variety of substituents at the β-position, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, 3-methyl-5-phenylpent-2-enoic acid, or converted into other functional groups such as amides or alcohols. This versatility allows for further synthetic manipulations, expanding the range of accessible complex molecules. For instance, the related compound, 3-methyl-5-phenylpent-2-enenitrile (B3053340), serves as a crucial precursor in the synthesis of other complex organic molecules through transformations of its nitrile group, such as oxidation to carboxylic acids or reduction to primary amines.

The general utility of α,β-unsaturated esters as building blocks is well-documented in organic synthesis. They are key intermediates in the construction of a diverse array of molecular frameworks. fiveable.menih.govd-nb.info While specific examples detailing the use of this compound in the total synthesis of complex natural products are not prevalent in the reviewed literature, its structural motifs are present in various biologically active compounds.

Potential Transformations of this compound
Reaction TypeReagent/ConditionsProduct TypeSignificance
Conjugate AdditionOrganocuprates, Michael Donorsβ-Substituted estersFormation of new C-C and C-heteroatom bonds
HydrolysisAcid or Base3-Methyl-5-phenylpent-2-enoic acidAccess to the corresponding carboxylic acid for further derivatization
ReductionReducing agents (e.g., LiAlH4)Allylic alcoholFormation of alcohol functionality
EpoxidationPeroxy acids (e.g., m-CPBA)EpoxideIntermediate for ring-opening reactions

Utility in the Synthesis of Chiral Compounds and Stereo-Defined Scaffolds

The creation of stereochemically defined molecules is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This compound, being a prochiral molecule, presents opportunities for conversion into chiral products through asymmetric transformations. The trisubstituted nature of its carbon-carbon double bond makes it a challenging yet valuable substrate for asymmetric catalysis.

One of the most powerful methods for introducing chirality is through asymmetric hydrogenation. While the asymmetric hydrogenation of di- and tri-substituted alkenes is well-established, the reduction of tetrasubstituted olefins, such as the double bond in this compound, remains a significant challenge. researchgate.netnih.gov However, advances in catalyst design, particularly with iridium and rhodium complexes bearing chiral ligands, have shown promise in the highly enantioselective hydrogenation of sterically hindered alkenes. neulandlabs.comacs.orgacs.org Such a reaction on this compound would yield Methyl 3-methyl-5-phenylpentanoate with two adjacent stereocenters, a valuable chiral building block.

Another key strategy for the asymmetric functionalization of α,β-unsaturated esters is the conjugate addition of nucleophiles catalyzed by chiral catalysts. beilstein-journals.orgmdpi.comnih.govacs.org These reactions, often employing copper or other transition metals complexed with chiral ligands, can deliver products with high enantioselectivity. rsc.org The application of such a methodology to this compound would allow for the stereocontrolled introduction of a wide range of substituents at the β-position, leading to the synthesis of a diverse array of chiral compounds.

The development of organocatalyst-mediated asymmetric reactions also provides a powerful tool for the synthesis of chiral molecules from α,β-unsaturated esters. beilstein-journals.orgmdpi.com These metal-free catalytic systems have been successfully applied to a variety of conjugate addition reactions.

Potential Asymmetric Reactions of this compound
Asymmetric ReactionCatalyst TypePotential Chiral ProductSignificance
Asymmetric HydrogenationChiral Rhodium or Iridium complexes(3R,αR/S)-Methyl 3-methyl-5-phenylpentanoateCreation of two contiguous stereocenters
Asymmetric Conjugate AdditionChiral Copper-ligand complexesβ-Substituted chiral estersEnantioselective formation of C-C and C-heteroatom bonds
Asymmetric EpoxidationChiral catalysts (e.g., Sharpless epoxidation)Chiral epoxidesVersatile chiral intermediates

Intermediate in the Preparation of Fine Chemicals and Specialty Compounds

Fine chemicals and specialty compounds are characterized by their high purity and specific applications, often in industries such as pharmaceuticals, agrochemicals, and fragrances. The structural framework of this compound makes it a plausible intermediate in the synthesis of such high-value products.

The fragrance industry, in particular, utilizes a wide variety of esters and other derivatives of phenyl-containing scaffolds to create specific scents. google.comresearchgate.net The related nitrile, 3-methyl-5-phenylpent-2-enenitrile, is known for its use as a fragrance ingredient. This suggests that the corresponding methyl ester could also serve as a precursor or a component in fragrance formulations. The synthesis of esters for the food and cosmetic industries is a significant area of research, often employing biocatalysis to achieve high selectivity and environmentally friendly processes. mdpi.comnih.gov

Furthermore, the direct esterification of phenols with carboxylic acids, a reaction that can be challenging, is an important industrial process for producing phenyl esters used as polymer modifiers, plasticizers, and intermediates for dyes and pharmaceuticals. google.com While this compound is not a phenyl ester itself, its derivatives, following further synthetic transformations, could be valuable in these sectors.

The versatility of the α,β-unsaturated ester moiety allows for its conversion into a variety of other functional groups, thereby expanding its utility as an intermediate. For example, the double bond can be cleaved to yield smaller, functionalized molecules, or the entire molecule can be elaborated into more complex structures with potential biological activity. The synthesis of esters from carboxylic acids and their derivatives is a fundamental transformation in organic chemistry with continuous development of new and more efficient methods. researchgate.net

Q & A

Basic: What are the established synthetic routes for Methyl 3-methyl-5-phenylpent-2-enoate, and how can reaction conditions be optimized?

Answer:
A common synthetic approach involves esterification of the corresponding carboxylic acid (e.g., 3-methyl-5-phenylpent-2-enoic acid) using methanol under acidic catalysis. Alternatively, transesterification of higher esters (e.g., ethyl 3-methyl-5-phenylpent-2-enoate) with methanol in the presence of a base like sodium methoxide can yield the methyl ester. Optimization includes:

  • Temperature control : Reflux conditions (~80–100°C) to balance reaction rate and side-product formation.
  • Catalyst selection : Acidic (H₂SO₄) or enzymatic catalysts for esterification; base catalysts (NaOMe) for transesterification.
  • Purification : Column chromatography or fractional distillation for isolating high-purity product .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Confirm regiochemistry (double bond position at C2) via coupling constants in ¹H NMR (e.g., J = 12–16 Hz for trans-configuration) and carbon assignments in ¹³C NMR.
  • X-ray crystallography : Resolve absolute configuration using programs like SHELXL for refinement .
  • Mass spectrometry : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR spectroscopy : Identify ester carbonyl stretch (~1740 cm⁻¹) and absence of carboxylic acid O-H bands .

Advanced: What computational strategies are effective for predicting hydrogen-bonding networks in this compound crystals?

Answer:

  • Graph-set analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., intramolecular vs. intermolecular interactions) using crystallographic data .
  • DFT calculations : Optimize molecular geometry and calculate electrostatic potential surfaces to predict interaction sites.
  • Molecular dynamics (MD) : Simulate crystal packing under varying temperatures/pressures to assess stability. Tools like ORTEP-III visualize thermal ellipsoids and hydrogen-bonding patterns .

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Answer:

  • Cross-validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ADF software). Discrepancies may arise from dynamic effects (e.g., rotamers) not captured in solid-state structures.
  • Twinned crystals : Use SHELXD to detect twinning in X-ray data, which can distort bond lengths/angles .
  • Dynamic NMR : Perform variable-temperature ¹H NMR to identify conformational exchange broadening .

Advanced: What methodologies are recommended for studying the compound’s reactivity in Michael addition or Diels-Alder reactions?

Answer:

  • Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to determine rate constants and intermediate formation.
  • Stereochemical analysis : Use chiral HPLC or Mosher’s method to assign configurations of adducts.
  • Computational modeling : Employ transition-state theory (e.g., with Gaussian) to predict regioselectivity and activation energies .

Basic: What are the key challenges in scaling up the synthesis of this compound for bulk research use?

Answer:

  • Side reactions : Mitigate ester hydrolysis under prolonged heating by controlling pH and moisture.
  • Purification : Replace column chromatography with distillation or recrystallization for cost-effective scale-up.
  • Catalyst recovery : Use immobilized enzymes or heterogeneous catalysts (e.g., zeolites) to improve reusability .

Advanced: How can hydrogen-deficiency indices (e.g., IHD) and spectroscopic data be reconciled for structural elucidation?

Answer:

  • Degree of unsaturation : Calculate IHD from molecular formula (C₁₀H₁₂O₂: IHD = 4) to validate the presence of one double bond (C2-enoate) and one phenyl ring.
  • HSQC/TOCSY : Correlate ¹H-¹³C couplings to resolve overlapping signals in crowded spectra.
  • X-ray refinement : Use SHELXL’s restraints for disordered regions to refine bond lengths/angles .

Advanced: What strategies are effective for analyzing the compound’s potential as a bioactive scaffold?

Answer:

  • SAR studies : Synthesize analogs (e.g., varying substituents on the phenyl ring) and screen for antimicrobial/anti-inflammatory activity.
  • Docking simulations : Predict binding affinities with target proteins (e.g., COX-2) using AutoDock Vina.
  • Metabolic stability : Assess in vitro liver microsome assays to evaluate degradation pathways .

Basic: How can researchers ensure reproducibility in synthesizing this compound?

Answer:

  • Detailed protocols : Document exact molar ratios, solvent grades, and heating/cooling rates.
  • Quality control : Standardize purity checks via HPLC (>98% purity) and elemental analysis.
  • Data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

Advanced: What role does conformational analysis play in understanding the compound’s reactivity?

Answer:

  • Rotamer populations : Use NOESY to identify dominant conformers in solution (e.g., s-cis vs. s-trans ester orientation).
  • Steric effects : Analyze X-ray torsion angles to predict steric hindrance in reactions (e.g., at C3-methyl group).
  • MD simulations : Model transition states to correlate conformation with reaction barriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.